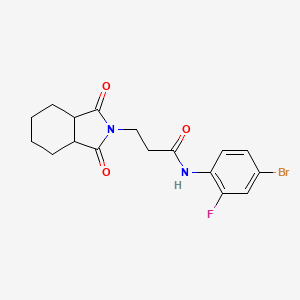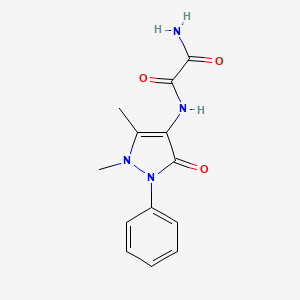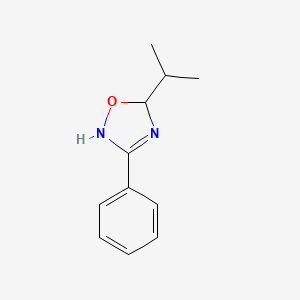
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a dioxooctahydroisoindole moiety, and a propanamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the substituted phenyl ring: Starting with a suitable phenyl precursor, bromination and fluorination reactions are carried out under controlled conditions using reagents like bromine and fluorine sources.
Synthesis of the dioxooctahydroisoindole moiety: This can be achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the substituted phenyl ring with the dioxooctahydroisoindole moiety and the propanamide group using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE: Similar structure with a butanamide group instead of propanamide.
N~1~-(4-CHLORO-2-FLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE: Chlorine substitution instead of bromine.
Uniqueness
N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H18BrFN2O3 |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H18BrFN2O3/c18-10-5-6-14(13(19)9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h5-6,9,11-12H,1-4,7-8H2,(H,20,22) |
Clé InChI |
PKRHMJOUQNXLJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895921.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
![(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide](/img/structure/B10895945.png)
![2,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10895947.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10895950.png)
![(5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10895956.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10895960.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895961.png)
![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10895978.png)
